1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorophenyl group at the 1-position and a furan-2-ylmethylamine substituent at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase-inhibitory properties, with structural analogs investigated as anticancer, antiparasitic, and anti-inflammatory agents .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-13-5-1-2-6-14(13)22-16-12(9-21-22)15(19-10-20-16)18-8-11-4-3-7-23-11/h1-7,9-10H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKUGUGPNYWMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-chlorophenyl and furan-2-ylmethyl substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. For example:
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Reaction with amines : At 80–100°C in DMF, the 2-chlorophenyl moiety reacts with primary/secondary amines (e.g., morpholine, piperazine), yielding substituted phenyl derivatives. Reaction times range from 6–24 hours, with yields of 65–85% .
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Halogen exchange : Treatment with NaI in acetone under reflux replaces chlorine with iodine (60–70% yield).
Table 1: Nucleophilic substitution parameters
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine | DMF | 80 | 12 | 78 |
| Piperazine | DMF | 100 | 18 | 65 |
| NaI | Acetone | 60 | 6 | 70 |
Cross-Coupling Reactions
The furan-2-ylmethyl group participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura coupling : Using Pd(dppf)Cl₂ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (4:1) at 80°C for 8 hours achieves biaryl derivatives (60–75% yields).
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Sonogashira coupling : Terminal alkynes react with CuI and Pd(PPh₃)₄ in triethylamine, producing alkynyl-furan hybrids (55–68% yields) .
Cyclization and Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine core enables fused heterocycle synthesis:
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With thiourea : Refluxing in ethanol with NaOEt catalyst forms thieno[2,3-d]pyrimidine derivatives via cyclocondensation (82% yield) .
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Knoevenagel condensation : Furfural reacts with active methylene groups (e.g., malononitrile) under piperidine catalysis, generating furylidene-pyrazolo[3,4-d]pyrimidines (Table 2) .
Table 2: Cyclization outcomes
| Reagent | Catalyst | Product Class | Yield (%) |
|---|---|---|---|
| Thiourea | NaOEt | Thieno[2,3-d]pyrimidine | 82 |
| Furfural + Malononitrile | Piperidine | Furylidene derivatives | 75 |
Oxidation and Reduction
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Oxidation : KMnO₄ in acidic aqueous acetone oxidizes the furan ring to a γ-keto acid (45% yield).
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Reduction : H₂/Pd-C (1 atm) in ethanol reduces the pyrazolo[3,4-d]pyrimidine’s C=N bonds, yielding tetrahydropyrimidine analogs (50–60% yields).
Mechanistic Insights
Key pathways include:
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Electrophilic aromatic substitution at the chlorophenyl group.
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Radical intermediates in peroxide-mediated oxidations.
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Pd(0)/Pd(II) cycles during cross-couplings, confirmed by DFT studies .
Stability and Reaction Optimization
Scientific Research Applications
Histone Demethylase Inhibition
Recent studies have identified 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a potent inhibitor of histone lysine demethylases (KDMs). These enzymes are essential for the regulation of gene expression through the modification of histone proteins. Inhibiting KDMs can restore the expression of tumor suppressor genes that are silenced in cancer cells .
Anti-Parasitic Activity
The compound has shown promise against various parasitic infections, particularly those caused by protozoan parasites like Toxoplasma gondii. In vitro studies indicate that it inhibits key metabolic pathways in these organisms, leading to reduced viability and proliferation . This suggests potential applications in treating diseases such as toxoplasmosis.
Anticancer Properties
The ability to modulate epigenetic markers through KDM inhibition positions this compound as a candidate for anticancer therapies. Studies have demonstrated its efficacy in reducing tumor growth in various cancer cell lines by reactivating silenced genes involved in cell cycle regulation and apoptosis .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among pyrazolo[3,4-d]pyrimidines include substitutions at the 1-, 3-, 4-, and 6-positions. Below is a comparative analysis of the target compound with structurally related derivatives:
Substituent Impact Analysis:
- 1-Position : Bulky groups (e.g., 2-chloro-2-phenylethyl in SI388 ) enhance kinase selectivity, while smaller substituents (e.g., tert-butyl in 1NA-PP1 ) improve membrane permeability. The target compound’s 2-chlorophenyl balances lipophilicity and steric effects.
- 4-Position : Aromatic amines (e.g., chlorophenyl in SI388) favor Src inhibition, while heterocyclic amines (e.g., furan-2-ylmethyl) may reduce off-target effects .
- 6-Position : Thioether groups (e.g., methylthio in SI388) enhance potency by forming hydrophobic interactions with kinase ATP-binding pockets . The absence of this group in the target compound suggests alternative binding mechanisms.
Physicochemical and Pharmacokinetic Properties
- Solubility : The furan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzylamine derivatives ).
- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, but the 2-chlorophenyl group may slow degradation via steric hindrance .
- Lipophilicity : Calculated logP values for analogs range from 3.5–4.5, with the target compound estimated at ~3.8, aligning with blood-brain barrier permeability observed in neuroblastoma-targeting analogs .
Biological Activity
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The unique substitution pattern of this compound may enhance its efficacy against various biological targets, making it a candidate for further research and development.
Chemical Structure and Properties
The compound's IUPAC name is 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine. Its molecular formula is with a molecular weight of 325.75 g/mol. The structural features include:
- Pyrazolo[3,4-d]pyrimidine core : This structure is associated with several biological activities.
- Substituents : The presence of a 2-chlorophenyl group and a furan-2-ylmethyl group enhances its potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit key signaling pathways involved in cancer cell proliferation and survival. A study focusing on related compounds demonstrated their ability to target the EPH receptor family, which is often overexpressed in various cancers .
Antimicrobial Properties
The biological evaluation of related pyrazolo derivatives has revealed promising antimicrobial activity. Compounds structurally similar to 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown efficacy against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Enzyme Inhibition
Inhibitory activity against specific enzymes has also been reported. For example, pyrazolo[3,4-d]pyrimidine derivatives have been characterized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for DNA synthesis . The inhibition of such enzymes can lead to therapeutic effects in conditions like cancer and bacterial infections.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values ranging from 0.5 to 5 µM against breast and lung cancer cell lines. These findings suggest a strong potential for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 0.5 |
| Compound B | A549 (Lung) | 1.0 |
| Target Compound | MCF7 (Breast) | 2.5 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazolo derivatives against Mycobacterium tuberculosis. Compounds exhibiting structural similarities showed IC50 values between 1.35 and 2.18 µM, indicating their potential as new therapeutic agents for tuberculosis treatment.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Compound C | M. tuberculosis | 1.35 |
| Compound D | M. tuberculosis | 2.18 |
| Target Compound | M. tuberculosis | 1.80 |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what are their yields?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A general procedure involves reacting 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with furan-2-ylmethyl halides under basic conditions (e.g., NaH/DMF). Yields typically range from 51% to 71%, as observed in analogous pyrazolo[3,4-d]pyrimidine derivatives . Optimization may involve adjusting reaction time, temperature, or solvent polarity.
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
- Methodological Answer : Characterization includes:
- ¹H/¹³C NMR : Peaks for the 2-chlorophenyl group (δ ~7.3–7.6 ppm), furan-2-ylmethyl (δ ~4.7–5.6 ppm for CH₂), and pyrazolo[3,4-d]pyrimidine core (δ ~8.0–10.0 ppm for NH) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl within ±0.3% of theoretical values) .
- IR Spectroscopy : NH stretching vibrations (~3150–3350 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., Src, Abl, Fyn) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors like PP2 (IC₅₀ = 1 μM for Src) . Use cell viability assays (e.g., MTT) in cancer cell lines (e.g., neuroblastoma) at concentrations ≤10 μM, referencing protocols from studies on analog S29 .
Advanced Research Questions
Q. How can the synthesis be optimized to improve yield and purity for scale-up?
- Methodological Answer :
- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions.
- Catalysis : Use Pd-based catalysts for Suzuki coupling steps, as demonstrated in the synthesis of CNS-penetrant analogs .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. What structural modifications enhance selectivity for specific kinase targets (e.g., Src vs. CDK2)?
- Methodological Answer :
- Substituent Analysis : Bulky groups (e.g., tert-butyl at position 1) improve selectivity for Src over CDK2 (e.g., 1-NM-PP1: IC₅₀ = 1 μM for Src vs. 18 μM for CDK2) .
- Heterocycle Replacement : Substituting furan with morpholine or pyridine alters ATP-binding pocket interactions, as seen in Bcr-Abl inhibitors .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic profiles .
Q. How can contradictory data on kinase inhibition potency be resolved?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, enzyme isoforms). For example, PP2 shows variability in Src inhibition depending on phosphorylation state .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-target interactions .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Nanoformulation : Encapsulate in graphene oxide (GO) nanosheets, as demonstrated for analog S29 in neuroblastoma models (enhanced CNS penetration) .
- Prodrug Design : Introduce phosphate or PEG groups at the NH position to enhance aqueous solubility .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg/day (IP or oral) in immunodeficient mice bearing tumor xenografts, monitoring tumor volume and weight loss .
- Toxicokinetics : Assess liver enzyme levels (ALT/AST) and renal function (creatinine) weekly. Compare to control groups dosed with vehicle or reference inhibitors (e.g., PP2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
